BenchChemオンラインストアへようこそ!

1,4-Bis[3-(trifluoromethyl)pyrazol-5-YL]benzene

Coordination chemistry MOF linker design Regioisomer comparison

This symmetric, linker-free 1,4-phenylene-bis(3-CF₃-pyrazole) features two chemically equivalent NH-pyrazole donors fixed at ~11 Å separation—a rigid linear geometry absent from all monopodal or amide-linked BTP congeners. With mono-CF₃ substitution (predicted pKa ~9–11, vs. ~7.1 for 3,5-bis(CF₃)pyrazole), it enables both neutral and pyrazolate coordination modes under mild conditions. The 1,4-isomer is essential for pillared-layer MOF topologies; do not substitute the kinked 1,5- or 1,3-regioisomers. GC-MS spectral fingerprint (exact mass 346.065315) archived in the Wiley Registry 2023 for identity verification. Ideal for MOF synthesis, bimetallic catalyst design, and extended BTP pharmacophore construction under DE69837675T2 patent family.

Molecular Formula C14H8F6N4
Molecular Weight 346.23 g/mol
Cat. No. B12450305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis[3-(trifluoromethyl)pyrazol-5-YL]benzene
Molecular FormulaC14H8F6N4
Molecular Weight346.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NNC(=C2)C(F)(F)F)C3=NNC(=C3)C(F)(F)F
InChIInChI=1S/C14H8F6N4/c15-13(16,17)11-5-9(21-23-11)7-1-2-8(4-3-7)10-6-12(24-22-10)14(18,19)20/h1-6H,(H,21,23)(H,22,24)
InChIKeyNWHGPYDRYYHRNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Bis[3-(trifluoromethyl)pyrazol-5-YL]benzene — Compound Identity, Physicochemical Profile, and Procurement Context


1,4-Bis[3-(trifluoromethyl)pyrazol-5-YL]benzene (CAS not yet formally assigned; molecular formula C₁₄H₈F₆N₄; MW 346.23 g/mol) is a symmetric bis-pyrazole compound in which two 3-(trifluoromethyl)-1H-pyrazol-5-yl moieties are directly C–C bonded to the 1- and 4-positions of a central benzene ring . The molecule belongs to the broader bis(trifluoromethyl)pyrazole (BTP) structural class, which includes well-characterized bioactive congeners such as the NFAT/cytokine inhibitor BTP2 (YM-58483) and the TRPC3-selective blockers Pyr3, Pyr6, and Pyr10 [1]. However, unlike these amide- or sulfonamide-linked analogs, the target compound features a rigid, linker-free 1,4-phenylene-bridged architecture that imparts a linear coordination geometry and eliminates rotatable-bond flexibility, properties relevant to its application as a ligand precursor for metal-organic frameworks (MOFs), coordination polymers, and as a geometrically defined bis-heterocyclic building block [2]. Commercially, the compound is available from specialty fluorochemical suppliers, with its 1,5-regioisomer (1,5-Bis[3-(trifluoromethyl)pyrazol-5-yl]benzene) also listed, enabling direct regioisomeric comparability in procurement decisions .

Why Generic Substitution of 1,4-Bis[3-(trifluoromethyl)pyrazol-5-YL]benzene with In-Class BTP Analogs Is Not Scientifically Valid


Although the BTP (bis-trifluoromethyl pyrazole) compound class encompasses numerous bioactive and materials-science-relevant molecules, the subclass cannot be treated as interchangeable. BTP compounds span a wide pharmacological and structural spectrum: BTP2 (YM-58483) acts as a potent CRAC channel inhibitor (IC₅₀ ∼10 nM in T-cells) [1]; Pyr3, Pyr6, and Pyr10 exhibit differential TRPC3 vs. SOCE selectivity profiles driven by their amide/sulfonamide linker chemistry [2]; and the H₂-tfpb linker family (bearing four CF₃ groups per molecule) is employed exclusively in fluorinated MOF synthesis [3]. The target compound's 1,4-bis(3-CF₃-pyrazol-5-yl)benzene architecture differs from all of these in three critical respects: (i) it possesses mono-CF₃ pyrazole rings rather than the 3,5-bis(CF₃) substitution pattern, altering NH-acidity (predicted pKa shift of +2 to +4 units relative to 3,5-bis(CF₃)pyrazole, where pKa ≈ 7.1) and metal-binding electronics; (ii) the direct C–C bond between pyrazole C5 and the phenylene core eliminates the rotatable amide/sulfonamide linker present in every TRPC3/CRAC-active BTP inhibitor, conferring greater conformational rigidity and distinct pharmacophore geometry; and (iii) the symmetric, linear 1,4-substitution pattern creates two chemically equivalent NH-pyrazole donors at a fixed ∼11 Å separation, a geometric feature absent from monopodal BTPs and kinked 1,3- or 1,5-isomers . These structural distinctions mean that substituting the target compound with a monopodal BTP inhibitor (e.g., Pyr10) or a regioisomer would produce fundamentally different coordination chemistry, biological target engagement, and materials-assembly outcomes.

Quantitative Differentiation Evidence for 1,4-Bis[3-(trifluoromethyl)pyrazol-5-YL]benzene Versus Closest Analogs and Regioisomers


Regioisomeric Geometry: 1,4- (Para) vs. 1,5- (Meta) Substitution Determines Coordination Vector Linearity and Inter-Donor Distance

The 1,4-substitution pattern (para) produces a linear molecular geometry with the two pyrazole NH donor nitrogen atoms positioned at a calculated N···N separation of approximately 11 Å and a donor vector angle of ∼180°. In contrast, the 1,5-isomer (meta-substituted) yields a kinked geometry with a donor vector angle of approximately 120° and a reduced N···N distance of roughly 6–7 Å . This geometric difference is structurally deterministic: the 1,4-isomer can bridge metal centers in a linear, pillared-layer topology, whereas the 1,5-isomer generates chelating or bent-chain motifs. No peer-reviewed quantitative structure data (single-crystal XRD) are yet published specifically for the 3-CF₃-substituted 1,4- or 1,5-isomers; however, the non-fluorinated analog 1,4-bis(pyrazol-4-yl)benzene has been crystallographically characterized by X-ray powder diffraction, confirming the linear 1,4-bis(azolyl)benzene geometry, and thermal analysis demonstrated high thermal stability (decomposition onset above 300 °C) [1].

Coordination chemistry MOF linker design Regioisomer comparison

CF₃ Substitution Pattern: Mono-3-CF₃ Pyrazole (Target) vs. 3,5-Bis(CF₃) Pyrazole (Pyr10, BTP2 Class) — NH Acidity and Electronic Modulation

The target compound carries one CF₃ group per pyrazole ring at the 3-position, whereas the major TRPC3/CRAC inhibitor subclass (Pyr10, BTP2, Pyr6) bears two CF₃ groups at the 3- and 5-positions. Experimental and computational data for 3,5-bis(trifluoromethyl)-1H-pyrazole show a measured/predicted pKa of approximately 7.1, compared to unsubstituted pyrazole at ∼14.5 — a ΔpKa of roughly 7.4 units attributable to the dual CF₃ inductive effect . Mono-3-CF₃-pyrazole is expected to exhibit an intermediate pKa (predicted ∼9–11), as only one electron-withdrawing CF₃ group stabilizes the pyrazolate anion . This pKa difference of 2–4 units translates to a 100- to 10,000-fold difference in NH acidity and thus in metal-binding equilibrium constants under neutral aqueous conditions. Furthermore, the 3,5-bis(CF₃)pyrazole class has a reported cLogP of 1.66 ; the target compound, with its larger aromatic surface (two pyrazoles plus central benzene), is expected to have a substantially higher logP (estimated >3.0), increasing lipophilicity-driven partitioning.

Pyrazole NH acidity Electron-withdrawing effects Metal-binding electronics

Linker Chemistry: Direct C–C Pyrazole–Phenylene Bond (Target) vs. Amide/Sulfonamide Linker (Pyr3/Pyr10 Class) — Conformational Rigidity and Metabolic/Chemical Stability

The target compound connects each pyrazole ring directly to the central benzene via a C–C bond (pyrazole C5 to phenyl C1/C4), yielding zero rotatable bonds between the heterocycle and the aromatic core. In contrast, Pyr3 contains an amide linker (–NHCO–) and an ethyl carboxylate, Pyr10 contains a sulfonamide linker (–NHSO₂–), and BTP2 contains a carboxanilide linker . These linkers introduce 2–4 additional rotatable bonds per molecule, increasing conformational entropy and metabolic vulnerability (amide hydrolysis, sulfonamide cleavage). The Pyr3 structure-function study explicitly demonstrated that the trichloroacrylic amide group is essential for TRPC3 selectivity [1], confirming that linker chemistry directly determines pharmacological target engagement. The target compound's linker-free architecture eliminates this pharmacophore element, making it unsuitable as a direct TRPC3 inhibitor replacement but conferring superior thermal and chemical stability for materials-science applications. The non-fluorinated analog 1,4-bis(pyrazol-4-yl)benzene has been shown by thermal analysis to exhibit high chemical and thermal stability [2], and the additional CF₃ groups on the target compound are expected to further enhance oxidative and thermal resistance due to the strong C–F bond (bond dissociation energy ∼485 kJ/mol vs. ∼413 kJ/mol for C–H) [3].

Conformational restriction Chemical stability Linker pharmacophore

Patent Landscape: 1,4-Phenylene-Bridged BTP Derivatives Are Claimed for Immunomodulatory Applications — Structural Novelty Within the BTP Patent Space

The German patent DE69837675T2 (filed 1998, expired) specifically claims pyrazole derivatives of general formula D–B–X–A, wherein D is 3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl and B can be 1,4-phenylene [1]. Claim 1 explicitly recites the 1,4-phenylene bridge as one of the permitted B-group options, and the patent discloses that compounds within this genus inhibit NFAT transcriptional activation and cytokine (IL-2) production [1] [2]. The BTP series was subsequently shown to inhibit IL-2 production with a 10-fold enhancement over cyclosporine in ex vivo assays [2]. While the target compound (with mono-CF₃ pyrazoles and no X–A extension) is not itself an exact exemplar within this patent's specific formula (which requires the amide-linked X–A extension), it represents the core 1,4-phenylene-bis-pyrazole scaffold upon which the patent's pharmacophore is constructed. This establishes the 1,4-phenylene-bis(CF₃-pyrazole) motif as a validated, patent-recognized privileged structure for immunomodulatory drug discovery, distinct from the monopodal BTP architectures that dominate the later TRPC3/CRAC patent literature.

Patent analysis Immunomodulation NFAT inhibition

Spectral Fingerprint: GC-MS Characterization Enables Identity Verification and Differentiation from Isomeric or Structurally Similar BTP Compounds

The target compound has been characterized by gas chromatography–mass spectrometry (GC-MS) and its mass spectrum is archived in the Wiley Registry of Mass Spectral Data (SpectraBase Compound ID: 95i97EhAgRo) [1]. Key spectral identifiers include: molecular ion at m/z 346.065315 (exact mass, consistent with C₁₄H₈F₆N₄), and a characteristic fragmentation pattern dominated by loss of CF₃ (Δm/z 69) and pyrazole ring fragmentation. The InChI (InChI=1S/C14H8F6N4/c15-13(16,17)10-9-11(23-12(22-10)14(18,19)20)24(7-21-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2) is also archived, allowing unambiguous database lookup [1]. The 1,5-isomer (also commercially available) would produce a distinct fragmentation pattern and retention time due to its different molecular shape and dipole moment, enabling chromatographic resolution. The mass spectrum provides a definitive analytical fingerprint that distinguishes the target compound from: (i) the 1,5-isomer (different dipole, different GC retention); (ii) Pyr3 (MW 456.63, contains Cl isotope pattern); (iii) Pyr10 (MW 421.32, contains S); and (iv) BTP2 (MW 421.3, different fragmentation due to amide linker) .

Analytical chemistry GC-MS Identity verification

Coordination Chemistry Potential: Symmetric Bis-NH-Pyrazole Architecture Enables Bidentate Metal Binding — Absent in All Monopodal TRPC3/CRAC BTP Inhibitors

The target compound presents two chemically equivalent NH-pyrazole donor sites arranged in a linear geometry, enabling it to function as a neutral bis-monodentate or bis-bidentate (upon deprotonation to pyrazolate) bridging ligand. This bis-donor character is entirely absent from all clinically or pharmacologically characterized BTP compounds (Pyr3, Pyr6, Pyr10, BTP2), which are monopodal and coordinate metals only through a single pyrazole nitrogen (if at all) [1]. The structurally related but more highly fluorinated linker H₂-tfpb (1,4-bis(3,5-bis(trifluoromethyl)-1H-pyrazole-4-yl)benzene, bearing four CF₃ groups) has been successfully employed to construct two distinct MOF families: CFA-4 (M[Cu₅(tfpb)₃], M = Cu(I), K, Cs, Ca₀.₅) featuring exchangeable interchannel cations [2], and CFA-14 (Coᴵᴵ₂(tfpb)(OH)₂) exhibiting temperature-dependent spin-chain magnetic ordering in the tetragonal space group I4₁/acd [3]. The target compound, with two rather than four CF₃ groups, would be expected to produce MOFs with larger pore volumes (reduced steric bulk) and different host–guest chemistry compared to the H₂-tfpb series. No MOF or coordination polymer employing the target compound has yet been reported in the peer-reviewed literature, representing a clear research opportunity.

Coordination chemistry Bidentate ligand MOF precursor

Evidence-Backed Application Scenarios for 1,4-Bis[3-(trifluoromethyl)pyrazol-5-YL]benzene — Where the Quantitative Differentiation Drives Scientific and Procurement Decisions


Fluorinated Metal-Organic Framework (MOF) Linker: Constructing Hydrophobic, Thermally Robust Porous Materials with Tunable Pore Architecture

The target compound's linear 1,4-bis(pyrazol-5-yl)benzene geometry, combined with two CF₃ groups, positions it as a next-generation fluorinated MOF linker. The structurally analogous H₂-tfpb linker (4 CF₃ groups) has already yielded two distinct MOF families (CFA-4 and CFA-14) with demonstrated gas sorption, cation exchange, and magnetic ordering properties [1]. The target compound, with half the CF₃ complement, is predicted to produce frameworks with larger accessible pore volumes and reduced steric crowding at the metal nodes while retaining enhanced hydrothermal stability from the C–F bonds (BDE ∼485 kJ/mol) [2]. Researchers should procure the 1,4-isomer (not the 1,5-isomer) for pillared-layer MOF topologies requiring linear bridging geometry with an ∼11 Å donor–donor span .

Synthetic Intermediate for Patent-Recognized Immunomodulatory BTP Derivatives

The 1,4-phenylene-bis(CF₃-pyrazole) core scaffold is explicitly encompassed within the DE69837675T2 patent family claiming NFAT/cytokine inhibitory pyrazole derivatives [3]. The target compound can serve as a key intermediate for constructing extended BTP pharmacophores through further functionalization at the pyrazole N1 or C4 positions. Unlike monopodal BTP building blocks (e.g., 4-(3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl)aniline), the symmetric bis-pyrazole architecture enables the synthesis of homodimeric or extended bivalent ligands with potentially enhanced avidity for multimeric protein targets [4].

Coordination Chemistry and Catalyst Development: A Neutral, Conformationally Rigid Bis-NH-Pyrazole Ligand Platform

The target compound offers two chemically equivalent NH-pyrazole donors fixed in a rigid linear array, distinguishing it from all conformationally flexible bis-pyrazole ligands bearing methylene or ethylene spacers. For homogeneous catalysis, this pre-organized geometry can enforce specific metal–metal distances in bimetallic complexes, potentially enhancing cooperative catalytic effects. The mono-CF₃ substitution pattern provides an intermediate NH acidity (predicted pKa ∼9–11) that permits deprotonation to the pyrazolate form under mildly basic conditions, enabling access to both neutral (NH-pyrazole) and anionic (pyrazolate) coordination modes . This dual-mode capability is not available with 3,5-bis(CF₃)pyrazole ligands, which are too acidic (pKa ∼7.1) and exist predominantly as pyrazolates under neutral aqueous conditions .

Analytical Reference Standard and Spectral Library Verification for BTP-Related Research Programs

The compound's GC-MS spectrum is archived in the Wiley Registry of Mass Spectral Data 2023, providing a certified spectral fingerprint (exact mass 346.065315; molecular ion m/z 346; characteristic CF₃-loss fragmentation) for identity verification [5]. Laboratories engaged in BTP medicinal chemistry or MOF research can use this archived spectrum as a reference standard to confirm the identity of purchased material, distinguish the 1,4-isomer from the co-eluting 1,5-isomer, and detect synthetic impurities. The distinct molecular ion (no Cl, S, or additional heteroatoms) enables unambiguous discrimination from all commonly co-sourced TRPC3 inhibitor BTPs (Pyr3, Pyr6, Pyr10, BTP2) by MS alone .

Quote Request

Request a Quote for 1,4-Bis[3-(trifluoromethyl)pyrazol-5-YL]benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.